Cerium;dichloromethane
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94616-84-9 |
|---|---|
Molecular Formula |
CHCeCl2- |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
cerium;dichloromethane |
InChI |
InChI=1S/CHCl2.Ce/c2-1-3;/h1H;/q-1; |
InChI Key |
MRSYCAJRDBGIPB-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](Cl)Cl.[Ce] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Cerium Complexes Utilizing Dichloromethane
Direct Synthesis of Cerium Complexes in Dichloromethane (B109758) Solvent
Dichloromethane is frequently employed as a solvent for the direct synthesis of cerium complexes, facilitating the reaction between cerium precursors and various ligands. Its use is particularly notable in the preparation of cerium(IV) complexes through oxidation reactions.
A prominent example involves the synthesis of a series of cerium(IV) mixed-ligand guanidinate–amide complexes. rsc.orgnih.gov The synthesis of the cationic cerium(IV) complex, {[(Me₃Si)₂NC(NⁱPr)₂]₂Ce[N(SiMe₃)₂]}[BArF₄] ([3⁺][BArF₄]), is achieved by treating the corresponding cerium(III) complex with [Cp₂Fe][BArF₄] in dichloromethane. rsc.orgnih.gov The reaction mixture, upon recrystallization from a dichloromethane/toluene (B28343) layered system, yields dark cyan crystals of the cerium(IV) product. rsc.orgnih.gov The choice of dichloromethane as the solvent is crucial for solubilizing both the cerium(III) precursor and the oxidant, thereby enabling the electron transfer to occur.
Similarly, cerium(IV)-chloride complexes, such as CeIVCl[N(SiMe₃)₂]₃ (1-Cl) and [(Me₃Si)₂NC(NⁱPr)₂]CeIVCl[N(SiMe₃)₂]₂ (2-Cl), are prepared by the oxidation of the respective cerium(III) precursors with Ph₃CCl in dichloromethane. rsc.orgnih.gov The one-electron reduced products of these chloro complexes can also be synthesized by reacting the cerium(III) starting materials with NEt₄Cl in dichloromethane. rsc.orgnih.gov
The utility of dichloromethane extends to the synthesis of cerium complexes with other types of ligands as well. For instance, cyclic voltammograms of cerium(IV) complexes containing Kläui's tripodal ligand and iodosylbenzene or 4-methylpyridine (B42270) N-oxide ligands were recorded in dichloromethane to study their redox properties. hkust.edu.hk Furthermore, deep-blue emitting cerium(III) complexes with tris(pyrazolyl)borate and triflate ligands have been shown to exhibit strong emission in dichloromethane. rsc.org
The following table summarizes key cerium complexes synthesized directly in dichloromethane:
| Complex | Cerium Oxidation State | Precursors | Oxidant/Reagent | Solvent | Reference(s) |
| {[(Me₃Si)₂NC(NⁱPr)₂]₂Ce[N(SiMe₃)₂]}[BArF₄] | IV | [(Me₃Si)₂NC(NⁱPr)₂]₂CeIII[N(SiMe₃)₂] | [Cp₂Fe][BArF₄] | Dichloromethane | rsc.orgnih.gov |
| CeIVCl[N(SiMe₃)₂]₃ | IV | Ce[N(SiMe₃)₂]₃ | Ph₃CCl | Dichloromethane | rsc.orgnih.gov |
| [(Me₃Si)₂NC(NⁱPr)₂]CeIVCl[N(SiMe₃)₂]₂ | IV | [(Me₃Si)₂NC(NⁱPr)₂]CeIII[N(SiMe₃)₂]₂ | Ph₃CCl | Dichloromethane | rsc.orgnih.gov |
| [CeIIICl₆]³⁻ | III | Ce[N(SiMe₃)₂]₃ or [(Me₃Si)₂NC(NⁱPr)₂]CeIII[N(SiMe₃)₂]₂ | NEt₄Cl | Dichloromethane | rsc.orgnih.gov |
Recrystallization and Purification Techniques Employing Dichloromethane
Dichloromethane is an excellent solvent for the recrystallization and purification of cerium complexes due to its ability to dissolve a wide array of compounds and its volatility, which allows for easy removal.
A notable application of dichloromethane in purification is the recrystallization of the cerium(IV) guanidinate complex, {[(Me₃Si)₂NC(NⁱPr)₂]₂Ce[N(SiMe₃)₂]}[BArF₄]. This complex is recrystallized from a layered solution of dichloromethane and toluene to afford dark cyan crystals. rsc.orgescholarship.orgrsc.org This technique of layering a solution of the crude product in a good solvent (dichloromethane) with a poorer solvent (toluene) allows for the slow crystallization of the pure compound.
Similarly, cerium(III) and lanthanum(III) complexes with the tris[4-benzoylphenyl-tris(pyrazolyl)borate] (Tp) ligand, Ce(PhCOPhTp)₃ and La(PhCOPhTp)₃, are purified by recrystallization using a mixture of dichloromethane and acetonitrile (B52724). chinesechemsoc.org Single crystals of these complexes suitable for X-ray diffraction were obtained by the slow evaporation of their mixed solution of dichloromethane and n-hexane. chinesechemsoc.org
In the synthesis of a cerium(III) double-decker complex, Ce(obPc)₂, where obPc²⁻ is 2,3,9,10,16,17,23,24-octabutoxyphthalocyaninato, green needle-like crystals were obtained by recrystallizing the product from a dichloromethane solution layered with n-hexane. rsc.org
The following table highlights examples of cerium complexes purified using dichloromethane:
| Complex | Purification Method | Solvent System | Reference(s) |
| {[(Me₃Si)₂NC(NⁱPr)₂]₂Ce[N(SiMe₃)₂]}[BArF₄] | Recrystallization by layering | Dichloromethane/Toluene | rsc.orgescholarship.orgrsc.org |
| Ce(PhCOPhTp)₃ | Recrystallization | Dichloromethane/Acetonitrile | chinesechemsoc.org |
| La(PhCOPhTp)₃ | Recrystallization | Dichloromethane/Acetonitrile | chinesechemsoc.org |
| Ce(obPc)₂ | Recrystallization by layering | Dichloromethane/n-Hexane | rsc.org |
| Ce-MMD complex | Slow evaporation | Dichloromethane/Ethanol | mdpi.com |
Ligand Exchange Reactions in Dichloromethane Media
Dichloromethane also serves as a suitable medium for conducting ligand exchange reactions involving cerium complexes. These reactions are essential for modifying the coordination sphere of the cerium ion and fine-tuning the properties of the resulting complexes.
An example of a ligand exchange reaction in dichloromethane is the reaction of cerium(III) guanidinate-amide complexes with tetraethylammonium (B1195904) chloride (NEt₄Cl). rsc.orgnih.gov The one-electron reduced products of CeIVCl[N(SiMe₃)₂]₃ and [(Me₃Si)₂NC(NⁱPr)₂]CeIVCl[N(SiMe₃)₂]₂ were prepared by reacting the corresponding cerium(III) precursors with NEt₄Cl in dichloromethane. rsc.orgnih.gov However, attempts to synthesize the analogous chloro-anions from bis- and tris(guanidinate) cerium(III) complexes by reacting them with NEt₄Cl in dichloromethane were unsuccessful, as indicated by ¹H NMR spectroscopy. rsc.orgnih.gov
Furthermore, the study of cerium(IV) complexes with Kläui's tripodal ligand demonstrated a ligand exchange reaction where the mono-iodoxybenzene complex was formed by the exchange of a ligand in a precursor complex. hkust.edu.hk The cyclic voltammetry of these complexes was subsequently studied in dichloromethane. hkust.edu.hk
The investigation into the oxidation chemistry of a cerium(III) complex revealed that the reactivity is controlled by both ligand reorganization and redistribution processes. rsc.org While the study did not exclusively use dichloromethane, it highlights the importance of the solvent environment in dictating the outcome of such reactions. The oxidation of a related cerium(III) binaphtholate complex with trityl chloride proceeded smoothly in non-coordinating solvents like dichloromethane to yield the corresponding cerium(IV)-chloride complex. osti.gov
These examples underscore the utility of dichloromethane as a solvent for facilitating ligand exchange reactions, which are critical for expanding the library of cerium complexes and understanding their fundamental reactivity.
Coordination Sphere Dynamics and Structural Elucidation of Cerium Compounds in Dichloromethane
Dichloromethane (B109758) as a Co-crystallized Solvent in Cerium Complex Structures
Dichloromethane's ability to co-crystallize with cerium complexes offers valuable insights into the solid-state architecture and non-covalent interactions that govern crystal packing.
X-ray crystallography has been instrumental in revealing the precise arrangement of atoms in cerium complexes that incorporate dichloromethane into their crystal lattice. These studies provide definitive evidence of dichloromethane's role as a space-filling molecule and, in some cases, an active participant in weak intermolecular interactions.
Several cerium(IV) complexes have been characterized with co-crystallized dichloromethane molecules. For instance, the reaction of N,N'-bis(2-oxy-3-methoxybenzylidene)-1,2-phenylenediamine (H2L) with various cerium salts has yielded mononuclear Ce(IV) complexes, such as [Ce(IV)(L)2]·2CH2Cl2, where two dichloromethane molecules are present in the crystal structure. researchgate.net Similarly, a Ce(TpMe2)2(dppz) complex crystallizes with four dichloromethane molecules per unit cell. researchgate.net In another example, a heterotrinuclear Co(II)-Ce(III) bis(salamo)-type complex, [Co2(L)Ce(OAc)3(CH3CH2OH)], was found to co-crystallize with methanol (B129727) and half a molecule of dichloromethane. mdpi.com
The presence of dichloromethane in the crystal lattice is not limited to mononuclear complexes. A cobalt(II) complex, [Co(LPh)2]·CH2Cl2, also incorporates dichloromethane into its crystal structure. researchgate.net Furthermore, the synthesis of a cerium(IV) complex with guanidinate ligands, [CeIV(3,5Br-salpn)2], highlights the role of halogenated solvents in tuning molecular structures. researchgate.net
| Complex | Dichloromethane Stoichiometry | Key Structural Features | Reference |
| [Ce(IV)(L)2]·2CH2Cl2 | 2 molecules | Mononuclear Ce(IV) with two co-crystallized CH2Cl2. | researchgate.net |
| Ce(TpMe2)2(dppz) | 4 molecules | Octacoordinated Ce with four CH2Cl2 molecules in the unit cell. | researchgate.net |
| [Co2(L)Ce(OAc)3(CH3CH2OH)]·1.5CH3OH∙0.5CH2Cl2 | 0.5 molecule | Heterotrinuclear complex with co-crystallized methanol and dichloromethane. | mdpi.com |
| [Co(LPh)2]·CH2Cl2 | 1 molecule | Mononuclear cobalt(II) complex with one co-crystallized CH2Cl2. | researchgate.net |
In the complex [Co(LPh)2]·CH2Cl2, a hydrogen-bonded dichloromethane molecule contributes to a solvent aggregate with notable thermal stability. researchgate.net The self-assembly of another complex, 1·CH2Cl2, is guided by intermolecular C−H⋯N and C−H⋯Cl hydrogen bonds, as well as π-π interactions, resulting in a one-dimensional 'ladder' type structure. researchgate.net The crystal packing of cerium complexes can also be influenced by C-H···π interactions, as seen in a Ce-MMD complex. mdpi.com
The solvent can also play a role in determining the equilibrium between different supramolecular architectures. For instance, the self-assembly of BODIPY ligands with Pd(II) complexes can result in a mixture of triangular and square geometries, with the ratio being dependent on the polarity of the solvent. In less polar solvents like dichloromethane, both triangular and square species are observed. frontiersin.org
Solution-Phase Coordination Behavior of Cerium in Dichloromethane
The behavior of cerium complexes in dichloromethane solution is dynamic and can be probed using various spectroscopic techniques. These studies provide insights into ligand exchange, conformational changes, and anion binding phenomena.
Spectroscopic methods are powerful tools for elucidating the coordination environment of cerium ions in dichloromethane. UV-Vis absorption and luminescence spectroscopy are particularly useful for studying the electronic transitions of cerium and its complexes.
For example, the UV-Vis spectrum of a cerium(III) complex, Ce-1, in dichloromethane solution shows characteristic 4f–5d transitions. light-am.com The luminescence spectra of cerium(III) complexes, such as Ce(PhCOPhTp)3, can also be measured in dichloromethane to study their photophysical properties. chinesechemsoc.org The emission spectra of a Ce(III) thiocyanate (B1210189) complex have been studied in various solvents, including dichloromethane, revealing the influence of the solvent on the emission properties. sci-hub.se Furthermore, the stability of cerium(IV) compounds in solution has been confirmed by monitoring their absorption spectra in chloroform (B151607) over time. nih.gov
NMR spectroscopy is another valuable technique. For instance, 1H NMR spectroscopy has been used to study the magnetic properties of heteronuclear trisphthalocyaninates in deuterated dichloromethane. mdpi.comsemanticscholar.org The 31P NMR spectrum of a cerium complex has also been recorded in deuterated dichloromethane. rsc.org
The solvent can induce conformational changes in lanthanide complexes, a phenomenon known as solvation-induced conformational switching. This is particularly relevant for flexible ligand systems.
Studies on heteroleptic heteronuclear Tb(III) and Y(III) trisphthalocyaninates have shown that dichloromethane can stabilize specific conformers. mdpi.comresearchgate.netnih.govacs.org In dichloromethane, these complexes adopt a conformation where one metal center is in a distorted prismatic environment and the other is in a square-antiprismatic environment. mdpi.comresearchgate.netnih.gov This is in contrast to the conformation observed in toluene (B28343), where both metal centers are in square-antiprismatic environments. mdpi.comresearchgate.netnih.govacs.org This conformational switching, which is also valid in the solution state, can be used to control the magnetic properties of these lanthanide complexes. researchgate.netacs.org
Lanthanide complexes can act as receptors for anions, and dichloromethane is often used as the solvent for these studies due to its ability to weakly solvate anions. rsc.org This allows for the investigation of intrinsic anion binding properties without strong competition from the solvent.
Lanthanide complexes have been shown to bind to anions like chloride in apolar media such as dichloromethane. rsc.org The recognition of anions can be signaled by changes in the luminescence of the lanthanide complex. For example, the delayed lanthanide luminescence of a terbium(III) complex is significantly enhanced upon binding to dihydrogenphosphate in acetonitrile (B52724), a polar aprotic solvent similar to dichloromethane. rsc.org Furthermore, the reaction of a cerium(IV) complex with silver cyanide in dichloromethane has been studied to explore the formation of bimetallic cyanide complexes. rsc.org The ability to use a biphasic system, with an aqueous layer containing the anion and an organic layer (such as dichloromethane) containing the receptor, allows for the detection of anions in water. acs.org
Redox Processes and Electronic Structure of Cerium in Dichloromethane Systems
Electrochemical Investigation of Ce(III)/Ce(IV) Redox Couples in Dichloromethane (B109758)
Electrochemical methods, such as cyclic voltammetry, have been instrumental in quantifying the redox behavior of the Ce(III)/Ce(IV) couple in dichloromethane. These investigations provide fundamental data on redox potentials, which are crucial for understanding and predicting the reactivity of cerium complexes. The potentials are typically measured against a reference couple, such as ferrocene/ferrocenium (Fc/Fc⁺), to allow for comparison across different studies. researchgate.net
Density Functional Theory (DFT) calculations have been employed to predict and correlate experimental redox potentials for cerium complexes in a dichloromethane solvent continuum. researchgate.netresearchgate.net One approach involves calculating the change in Gibbs free energy (ΔG°) for the Ce(IV)/Ce(III) transformation and correlating it with the experimental half-wave potential (E₁/₂). researchgate.net Another successful method correlates the energies of the Lowest Unoccupied Molecular Orbitals (LUMOs) of the Ce(IV) complexes with their experimental redox potentials. researchgate.netescholarship.org
Research on a series of cerium(IV) mixed-ligand guanidinate–amide complexes in dichloromethane has demonstrated quasi-reversible Ce(IV/III) redox waves. escholarship.orgnih.gov The measured potentials reveal how the ligand set directly influences the stability of the cerium(IV) oxidation state.
Table 1: Redox Potentials of Selected Cerium Complexes in Dichloromethane Potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple.
| Complex | Redox Potential (E₁/₂) / V | Reference |
|---|---|---|
| CeIVCl[N(SiMe3)2]3 (1-Cl) | -0.30 | nih.gov |
| {[(Me3Si)2NC(NiPr)2]}CeIVCl[N(SiMe3)2]2 (2-Cl) | -0.46 | nih.gov |
| {[(Me3Si)2NC(NiPr)2]2CeIV[N(SiMe3)2]}+ | -0.08 | nih.gov |
| {[(Me3Si)2NC(NiPr)2]3CeIV}+ | +0.01 | nih.gov |
Influence of Ligand Environment and Dichloromethane Continuum on Cerium Redox Potentials
The ligand environment has a profound effect on the redox potential of the Ce(III)/Ce(IV) couple. The electronic properties and steric bulk of the ligands directly modulate the stability of the tetravalent state, thereby tuning the reduction potential, in some cases across a range of over 600 mV. chemrxiv.org Strongly donating anionic ligands, for example, tend to stabilize the more Lewis acidic Ce(IV) ion, making it harder to reduce and thus shifting the redox potential. chemrxiv.org
Computational studies complement these experimental findings, showing that the LUMO in these Ce(IV) complexes is primarily cerium 4f in character. nih.gov The nature of the Highest Occupied Molecular Orbital (HOMO), however, is highly dependent on the ligands. For instance, in amide-rich complexes, the HOMO has significant amide p-orbital character, while in guanidinate-containing complexes, the HOMO is dominated by guanidinate π-orbitals. nih.govrsc.org This variation in orbital energies directly impacts the redox potential. The dichloromethane solvent itself is treated as a continuum in computational models, providing a dielectric background that influences the energetics of the redox process without direct coordination to the metal center. researchgate.net
Photoreduction and Photoinduced Electron Transfer of Cerium Complexes in Dichloromethane
Cerium complexes in dichloromethane can undergo photoreduction, a process driven by the absorption of light. This is often initiated by the excitation of a Ligand-to-Metal Charge Transfer (LMCT) band, which results in the formal reduction of the Ce(IV) center to Ce(III) and the oxidation of a coordinated ligand. nih.govrsc.orgnih.gov
A classic example is the photoreduction of the hexachlorocerate(IV) anion, [CeIVCl₆]²⁻. nih.govrsc.org Upon irradiation within its absorption region in solutions like dichloromethane, it forms the hexachlorocerate(III) anion, [CeIIICl₆]³⁻. escholarship.orgnih.govrsc.orgrsc.org This process takes advantage of the strong excited-state reduction power of the cerium center and has been harnessed for applications in photoredox catalysis, such as the dehalogenation of aryl chlorides. nih.govrsc.org
This fundamental process of photoinduced electron transfer (PET) is central to cerium-based photocatalysis. nih.govresearchgate.netacs.org The LMCT excitation of a Ce(IV) complex, often formed in situ, generates a highly reactive oxidized ligand-centered radical and a reduced Ce(III) center. nih.govresearchgate.netnih.gov This catalytic strategy leverages the light-induced homolysis of a cerium-ligand bond to generate radical intermediates that can participate in further chemical transformations. nih.gov The use of dichloromethane as a solvent is common in these studies, allowing the investigation of these fundamental electron transfer steps under relatively inert conditions. xmu.edu.cnuah.es
Electronic Transitions and Ligand-to-Metal Charge Transfer (LMCT) in Dichloromethane Solutions
The vibrant and varied colors of many cerium(IV) complexes in dichloromethane solution are a direct consequence of parity-allowed Ligand-to-Metal Charge Transfer (LMCT) electronic transitions. nih.govrsc.orgrsc.org In these transitions, an electron is promoted from a filled, ligand-based molecular orbital to an empty 4f orbital on the Ce(IV) center. nih.govrsc.orgresearchgate.net These transitions are typically intense and occur in the visible region of the electromagnetic spectrum. acs.org
The energy, and thus the color, of the LMCT band is highly sensitive to the nature of the ligands coordinated to the cerium ion. nih.govrsc.org By systematically changing the ligands, the electronic absorption properties can be finely tuned. For example, in a series of cerium(IV) mixed-ligand guanidinate-amide complexes, increasing the number of guanidinate ligands from zero to three resulted in a dramatic redshift of the lowest-energy absorption band from 503 nm to 785 nm. nih.gov Computational analyses confirm that these low-energy absorption bands arise from LMCT transitions from guanidinate π-orbitals to the cerium 4f shell. nih.govrsc.org
The choice of solvent is also critical, and dichloromethane is often used to record the electronic spectra of these complexes to understand their intrinsic properties. pku.edu.cnmdpi.com Studies on various Ce(IV) alkoxide, aryloxide, and silylamide complexes have revealed variable LMCT transitions, further highlighting the deep connection between the ligand set and the electronic structure. rsc.org
Table 2: Electronic Transition Data for Selected Cerium(IV) Complexes Spectra recorded in non-coordinating solvents like THF, Toluene (B28343), Benzene (B151609), or Et₂O, which exhibit similar behavior to Dichloromethane for these transitions.
| Complex | λmax / nm | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Solvent | Reference |
|---|---|---|---|---|
| {[(Me3Si)2NC(NiPr)2]Ce[N(SiMe3)2]3}+ (x=1) | 503 | - | THF | nih.gov |
| {[(Me3Si)2NC(NiPr)2]3Ce}+ (x=3) | 785 | - | THF | nih.gov |
| [Ce4+I(NP((tert-butyl)3)3] | 395 | 5300 | Toluene | acs.org |
| [Ce4+(η²-CH₂Ph)(NP(tert-butyl)3)3] | 326 | 6000 | Benzene | acs.org |
| [Ce4+(η²-CH₂Ph)(NP(tert-butyl)3)3] | 602 | 600 | Benzene | acs.org |
| [Ce4+(CH₂C(CH₃)₃)(NP(tert-butyl)₃)₃] | 365 | 8700 | Et₂O | acs.org |
Catalytic Reactivity Profiles of Cerium in Dichloromethane Containing Systems
Cerium-Catalyzed Transformations in Dichloromethane (B109758) as a Reaction Solvent
Dichloromethane is a common solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds and its relative inertness. In this context, cerium compounds have been effectively utilized as catalysts for various transformations.
Cerium(III) and Cerium(IV) compounds are recognized as effective and environmentally friendly Lewis acid catalysts. unicam.itulisboa.pt Their utility stems from their low toxicity, stability in air, and cost-effectiveness compared to other Lewis acids. ulisboa.ptresearchgate.net The most stable oxidation state is Ce(III), with cerium(III) chloride heptahydrate (CeCl₃·7H₂O) being a common and powerful Lewis acid source. unicam.it
In dichloromethane as a solvent, cerium(III) catalysts have demonstrated significant efficacy. For instance, the synthesis of 3,3'-[(4-X-phenyl)methanediyl]bis(1H-indoles) has been successfully catalyzed by both cerium trichloride (B1173362) heptahydrate and a resin-supported Ce(III) catalyst in dichloromethane at room temperature. researchgate.net Similarly, CeCl₃ has been employed as a catalyst for the chemoselective esterification of phenolic alcohols. researchgate.net
The catalytic activity of CeCl₃·7H₂O can be enhanced by additives. A notable system is the combination of CeCl₃·7H₂O with sodium iodide (NaI) in dichloromethane. ulisboa.pt Spectroscopic analysis suggests that the reaction occurs heterogeneously on the surface of the cerium salt rather than in the solution. It is proposed that the iodide ion breaks up the chlorinated bridge oligomeric structure of cerium(III) trichloride, forming a more potent Lewis acid promoter. ulisboa.pt While cerium(IV) compounds are more known for their oxidizing properties, their Lewis acidity also plays a role in catalytic processes. unicam.it The redox couple Ce(IV)/Ce(III) is central to cerium's photocatalytic activity, where the species cycle between the two oxidation states to facilitate reactions. acs.orgacs.org
Table 1: Examples of Cerium-Catalyzed Reactions in Dichloromethane
| Reaction Type | Cerium Catalyst | Co-catalyst/Additive | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Bis(indole) Synthesis | CeCl₃·7H₂O / Resin-supported Ce(III) | None | Dichloromethane | Resin-supported catalyst showed equal or better activity and was easily recyclable. | researchgate.net |
| Povarov Reaction | CeCl₃·7H₂O | NaI | Dichloromethane | The CeCl₃/NaI system acts as a powerful Lewis acid promoter on the catalyst surface. | ulisboa.pt |
| Chemoselective Esterification | CeCl₃ | None | Dichloromethane | Effectively catalyzes the esterification of phenolic alcohols. | researchgate.net |
Cerium(IV) ammonium (B1175870) nitrate (B79036), commonly known as CAN, is a powerful one-electron oxidant widely used to generate carbon-centered radicals for organic synthesis. tandfonline.comrsc.orgresearchgate.net These radical reactions are synthetically valuable as they allow for the formation of functionalized products in one-pot procedures using an inexpensive reagent. tandfonline.com
While polar solvents like acetonitrile (B52724) or methanol (B129727) are frequently used for CAN-mediated oxidations, dichloromethane has been shown to be a viable solvent system, particularly for non-polar substrates. tandfonline.com Research has demonstrated that conducting CAN-mediated oxidative radical reactions in dichloromethane in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate, can enhance both the reaction rate and the yield. tandfonline.comtandfonline.com
A specific application involves the bromination of alkenes. A combination of CAN and potassium bromide in a biphasic water-dichloromethane system effectively produces the corresponding dibromides in high yields. sci-hub.se The proposed mechanism involves the generation of bromine radicals by CAN in the aqueous phase. These radicals then partition into the organic dichloromethane phase, where they react with the alkene. This phase separation is crucial, as it minimizes undesirable side reactions by keeping the oxidant (CAN) largely separate from the organic substrate. sci-hub.se This method highlights the chemoselectivity of radical reactions, as demonstrated by the selective bromination of the double bond in allyl phenyl ether without affecting the aromatic ring. sci-hub.se
Cerium-Based Catalysts for the Degradation and Oxidation of Dichloromethane
Beyond its role in facilitating reactions where dichloromethane is the solvent, cerium, primarily in the form of cerium oxide (CeO₂), is a key material for the catalytic destruction of dichloromethane, a recalcitrant chlorinated volatile organic compound (CVOC).
The catalytic efficiency of cerium oxide in the oxidation of dichloromethane (DCM) is highly dependent on its morphology. eeer.orgresearcher.life By controlling the synthesis conditions, CeO₂ can be fabricated into various nanostructures, such as cubes, rods, sheets, and spheres, each exhibiting different catalytic activities. eeer.orgresearchgate.neteeer.org
Systematic studies have revealed a clear structure-activity relationship. In one study comparing four morphologies, CeO₂-Nanosheets demonstrated the highest catalytic activity, achieving 90% DCM conversion (T₉₀) at 384°C. eeer.orgeeer.org This superior performance was accompanied by the highest yield of carbon dioxide and the lowest formation of chlorine-containing by-products. The nanosheet catalyst also showed excellent stability over 48 hours. eeer.orgresearchgate.neteeer.org Another study found that nano spindle-shaped CeO₂ exposing the (111) crystal planes exhibited outstanding low-temperature activity (T₅₀ of 192°C) and a T₉₀ of 337°C. rsc.org The enhanced performance of these specific morphologies is attributed to a combination of favorable properties, including a high concentration of reactive oxygen species, a greater number of Ce³⁺ active sites, improved redox capabilities, and optimal surface acidity. eeer.orgeeer.org
Table 2: Performance of CeO₂ Nanocatalysts with Different Morphologies in Dichloromethane Oxidation
| CeO₂ Morphology | T₅₀ (°C) | T₉₀ (°C) | Key Performance Factor | Reference |
|---|---|---|---|---|
| Nanosheets | Not specified | 384 | Highest CO₂ yield, high concentration of reactive oxygen species and Ce³⁺ sites. | eeer.orgeeer.org |
| Nano Spindles | 192 | 337 | Exposure of (111) crystal faces, excellent low-temperature activity. | rsc.org |
| Nanorods | Not specified | >400 | Lower activity compared to nanosheets. | eeer.org |
| Nanocubes | Not specified | >400 | Lower activity compared to nanosheets. | eeer.org |
| Nanospheres | Not specified | >400 | Lower activity compared to nanosheets. | eeer.org |
The catalytic prowess of CeO₂ is intrinsically linked to its unique redox properties, specifically the facile interconversion between the Ce⁴⁺ and Ce³⁺ oxidation states. rsc.org This redox cycle is responsible for the creation of oxygen vacancies within the CeO₂ lattice, which are critical for its catalytic function. rsc.orgnih.gov
Oxygen vacancies play a dual role in the oxidation of DCM. rsc.org They serve as active sites for the adsorption of gaseous oxygen, which is then converted into highly reactive surface oxygen species. rsc.orgnih.gov Concurrently, these vacancies can also directly adsorb the DCM molecules, enhancing the efficiency of the catalytic degradation. rsc.org
The concentration of these crucial oxygen vacancies is directly related to the proportion of Ce³⁺ ions on the catalyst's surface. eeer.orgrsc.org A higher Ce³⁺/(Ce³⁺+Ce⁴⁺) ratio signifies a higher concentration of oxygen vacancies, which generally leads to enhanced catalytic activity. eeer.orgresearchgate.net This correlation has been experimentally verified in DCM oxidation, where the most active CeO₂-Nanosheet morphology also possessed the highest Ce³⁺ ratio (26.6%), compared to less active nanorods (22.9%) and nanospheres (21.7%). eeer.org Therefore, the Ce³⁺/(Ce³⁺+Ce⁴⁺) ratio serves as a key indicator for predicting the catalytic performance of CeO₂ in the oxidation of dichloromethane. eeer.orgrsc.org
The performance of cerium-based catalysts for the degradation of dichloromethane can be further enhanced through the introduction of other metallic elements, a process known as doping. This creates synergistic effects that improve catalytic activity, selectivity, and stability.
For instance, doping cerium-titanium binary oxides with copper has been shown to promote the deep oxidation of DCM. nih.gov The copper ions disperse uniformly into the titanium dioxide structure, inducing the formation of additional surface oxygen species, particularly hydroxyl groups. These species are effective in promoting the complete oxidation of reaction intermediates, leading to a better selectivity towards CO₂. A Cu/Ce molar ratio of 1:3 was found to be particularly effective. nih.gov
In other systems, such as a core-shell catalyst composed of a Co₃O₄ core and a ZSM-5 shell, the introduction of dopants like chromium and cerium was investigated for DCM oxidation. iaea.orgresearchgate.net A synergistic interaction between Cr₂O₃ and Co₃O₄ was found to increase the ratio of Co³⁺/Co²⁺, which enhances the mobility of lattice oxygen and significantly boosts catalytic activity. iaea.orgresearchgate.net These studies demonstrate that doping is a powerful strategy to tailor the properties of cerium-containing catalysts, leading to more efficient remediation of dichloromethane. researchgate.netnih.gov
Advanced Spectroscopic and Theoretical Methodologies for Cerium Dichloromethane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis in Deuterated Dichloromethane (B109758) (CD2Cl2)
Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated dichloromethane (CD₂Cl₂) serves as a important tool for the solution-phase analysis of cerium complexes. rsc.orgsoton.ac.uk CD₂Cl₂ is a preferred solvent due to its ability to dissolve a wide range of organometallic and coordination complexes and its relatively simple residual proton and carbon signals. rsc.org However, the paramagnetic nature of many cerium species, particularly Ce(III) with its 4f¹ electronic configuration, introduces specific challenges and opportunities in NMR analysis.
The presence of a paramagnetic center like Ce(III) causes significant shifts and broadening of NMR resonances, which can complicate spectral interpretation. isuct.ruresearchgate.net Unlike diamagnetic compounds, the chemical shifts can span a much wider range, and standard J-coupling information is often lost. osti.gov Despite these challenges, these paramagnetic shifts provide valuable qualitative and quantitative information about the molecular structure, kinetic and thermodynamic stability, and speciation of cerium complexes in solution. isuct.ruosti.gov For instance, ¹H NMR spectra of cerium(III) complexes with guanidinate ligands in C₆D₆ or toluene-d₈ show broad resonances, with coalescence observed upon heating, indicating dynamic processes in solution. acs.org
For closed-shell Ce(IV) complexes (4f⁰), the NMR spectra are typically sharp and resemble those of diamagnetic compounds, allowing for more straightforward structural elucidation. The formation of cationic Ce(IV) complexes has been confirmed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy in CD₂Cl₂. rsc.org Similarly, the characterization of heteroleptic Ce(III) complexes with phosphine (B1218219) oxide ligands has been successfully carried out using ¹H and ³¹P{¹H} NMR in CD₂Cl₂. soton.ac.uk
Advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) have been developed to further probe these systems. DOSY NMR is particularly useful for characterizing paramagnetic complexes in CD₂Cl₂, allowing for the assessment of purity, speciation, and the determination of molecular weight in solution by measuring diffusion coefficients. osti.govresearchgate.netacs.org This technique has confirmed the existence of single species in solution for certain paramagnetic complexes and provides diffusion properties that distinguish the complex from the solvent. osti.gov
Table 1: Representative NMR Data for Cerium Complexes in CD₂Cl₂
| Compound/System | Nucleus | Chemical Shift (δ, ppm) | Reference |
| [Ce(dppmO₂)₄]Cl₃ | ¹H | 3.60 (PCH₂P), 7.10, 7.35, 7.70 (Ph) | soton.ac.uk |
| [Ce(dppmO₂)₄]Cl₃ | ³¹P{¹H} | 48.6 | soton.ac.uk |
| [Pr(dppmO₂)₄]Cl₃ | ¹H | 5.08 (PCH₂P), 7.20, 7.39, 7.83 (Ph) | soton.ac.uk |
| [Pr(dppmO₂)₄]Cl₃ | ³¹P{¹H} | 35.6 | soton.ac.uk |
| {[(Me₃Si)₂NC(NⁱPr)₂]₂Ce[N(SiMe₃)₂]}[BArᶠ₄] | ¹H, ¹³C, ¹⁹F | Spectra confirmed closed-shell nature | rsc.org |
X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) for Structural and Electronic Characterization
X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) are indispensable techniques for the definitive structural and electronic characterization of cerium-dichloromethane systems.
Single-crystal XRD provides precise atomic coordinates, allowing for the unambiguous determination of molecular structure, including bond lengths, bond angles, and coordination geometries in the solid state. nih.govresearchgate.net For cerium complexes, XRD studies have revealed a variety of structures, from mononuclear species to dimeric and polymeric frameworks. researchgate.netresearchgate.netchinesechemsoc.org In some cases, dichloromethane solvent molecules are found incorporated into the crystal lattice, as seen in the structure of a Ce(IV) complex which crystallizes as 3·0.75CH₂Cl₂·H₂O. nih.gov XRD analysis is crucial for understanding the steric and electronic effects of ligands, confirming, for example, the distorted tetrahedral geometry in cerium(IV)-alkynyl complexes or the eight-coordinate environment in Schiff-base complexes. chinesechemsoc.orgresearchgate.net
XAS, particularly X-ray Absorption Near Edge Structure (XANES) at the cerium L₃-edge, is a powerful, element-specific probe of the cerium oxidation state. semanticscholar.orgmdpi.comnih.gov The technique can distinguish between Ce(III) and Ce(IV) centers both in crystalline solids and in solution. semanticscholar.orgacs.org The Ce L₃-edge XANES spectrum of a Ce(IV) compound is typically characterized by two intense absorption peaks corresponding to electron transitions from the 2p core level to the 5d states. nih.govresearchgate.net The higher energy peak is associated with a 2p⁵4f⁰5d¹ final state, while the lower energy shoulder arises from a ligand-to-metal charge transfer final state (2p⁵4f¹L5d¹, where L denotes a ligand hole), indicating significant multiconfigurational character in the Ce(IV) ground state. rsc.orgnih.gov In contrast, Ce(III) species show a single main absorption feature at a lower energy. semanticscholar.orgresearchgate.net This technique has been used to verify the +4 oxidation state in numerous cerium complexes and to monitor oxidative complexation processes, tracking the conversion from Ce(III) precursors to Ce(IV) products. nih.govsemanticscholar.orgmdpi.com
Table 2: Selected Structural and Spectroscopic X-ray Data for Cerium Systems
| Technique | Compound/System | Finding | Value | Reference |
| XRD | Ce(IV) Schiff-Base Complex (3) | Dichloromethane in lattice | 3·0.75CH₂Cl₂·H₂O | nih.gov |
| XRD | Ce(IV)-Aryl Complex | Ce-C(aryl) bond length | 2.539(3) Å | chinesechemsoc.org |
| XRD | Ce(IV)-Alkynyl Complex | Ce-C(sp) bond length | 2.478(3) Å | chinesechemsoc.org |
| XAS | Ce L₃-edge of Ce(IV) Complexes | Low-energy pre-edge feature | ~5717.0 eV | nih.gov |
| XAS | Ce L₃-edge of Ce(IV) Complexes | Main 2p→5d absorption band 1 | ~5726.0 eV | nih.gov |
| XAS | Ce L₃-edge of Ce(IV) Complexes | Main 2p→5d absorption band 2 | ~5734.5 eV | nih.gov |
| XAS | Ce L₃-edge of Ce(IV) Guanidinate Complexes | Indication of increasing f occupancy (n_f) with more guanidinate ligands | - | rsc.org |
Density Functional Theory (DFT) Calculations for Elucidating Cerium-Dichloromethane Interactions and Redox Properties
Density Functional Theory (DFT) has become a powerful computational method for investigating the electronic structure, bonding, and reactivity of cerium complexes, particularly within a dichloromethane solvent environment. researchgate.netacs.org DFT calculations are frequently performed using a solvent continuum model, such as the Conductor-like Polarizable Continuum Model (CPCM), with dichloromethane as the specified solvent to accurately simulate experimental conditions and predict solution-phase properties. rsc.orgresearchgate.netacs.org
A primary application of DFT in this context is the prediction and rationalization of the Ce(IV)/Ce(III) redox couple. researchgate.netcore.ac.uk Two principal methods have been successfully employed. The first involves calculating the Gibbs free energy change (ΔG°) for the Ce(IV)/Ce(III) reduction and correlating these values with experimentally measured half-wave potentials (E₁/₂) in dichloromethane. researchgate.netacs.org The second, a more computationally efficient approach, correlates the energies of the Lowest Unoccupied Molecular Orbital (LUMO) of the Ce(IV) complexes with their experimental E₁/₂ values. rsc.orgresearchgate.net Both methods have shown strong predictive power for a range of cerium complexes, demonstrating that DFT can effectively capture the influence of the ligand field on the redox potential. researchgate.netacs.org For instance, DFT calculations accurately predicted a Ce(III/IV) redox couple of -1.22 V (vs Fc/Fc⁺) for a cerium glutarimide-dioxime complex where no clear electrochemical signal could be obtained experimentally. researchgate.net
Furthermore, DFT calculations provide critical insights into the nature of bonding and electronic transitions. Time-dependent DFT (TD-DFT) is used to predict and interpret electronic absorption spectra, accurately assigning the intense, low-energy bands observed in many Ce(IV) complexes to ligand-to-metal charge transfer (LMCT) transitions. rsc.org DFT has also been used to probe the degree of covalency in cerium-ligand bonds, such as the Ce-C bond in aryl complexes and the Ce=N bond in imido complexes, corroborating experimental findings and providing a deeper understanding of their electronic structures. upenn.edu The agreement between DFT-optimized geometries and those determined by X-ray crystallography is generally excellent, with bond length deviations often less than 0.05 Å. rsc.orgresearchgate.net
Table 3: Comparison of Experimental and DFT-Calculated Redox Potentials (E₁/₂) for Cerium Complexes in Dichloromethane
| Complex | Experimental E₁/₂ (V vs Fc/Fc⁺) | DFT Method | Calculated E₁/₂ (V vs Fc/Fc⁺) | Reference |
| Ce(IV/III) Guanidinate-Amide Series | -0.30 to +0.01 | LUMO Energy Correlation | Good correlation with experiment | rsc.orgsemanticscholar.org |
| [Ce(H₂A)₃]Cl/[BPh₄] | Not observed | ΔG° Calculation | -1.22 | researchgate.net |
| Various Ce Complexes (17 total) | Varied | ΔG° and LUMO Correlation | Strong linear correlation | researchgate.netacs.org |
| Ce(ODiNOx)₂ | -1.85 | LUMO Energy Correlation | Used to test predictive model | acs.org |
Spectroscopic Signatures of Cerium-Dichloromethane Adducts and Intermediates
The characterization of cerium-dichloromethane adducts and reaction intermediates relies heavily on a combination of spectroscopic techniques, with electronic absorption (UV-Vis) spectroscopy being particularly informative. Dichloromethane is not only used as a solvent for dissolving cerium complexes but can also act as a ligand, forming adducts that can be identified spectroscopically and structurally. nih.govresearchgate.netacs.org
The most prominent spectroscopic signature of Ce(IV) complexes is their intense color, which arises from low-energy, high-intensity ligand-to-metal charge transfer (LMCT) bands in the visible region of the spectrum. rsc.orgrsc.org These transitions typically involve the promotion of an electron from a ligand-based orbital to an empty 4f orbital on the Ce(IV) center. rsc.org The energy of these LMCT bands is highly sensitive to the nature of the coordinating ligands. For example, in a series of Ce(IV) mixed-ligand guanidinate–amide complexes, increasing the number of electron-donating guanidinate ligands resulted in a significant redshift of the primary absorption band. rsc.orgrsc.org In some cases, cerium complexes are crystallized from dichloromethane, and the solvent molecule is incorporated into the solid-state structure, which can be confirmed by X-ray diffraction. nih.govresearchgate.net
UV-Vis spectroscopy is also used to monitor reactions involving cerium complexes in dichloromethane. For instance, the oxidation of Ce(III) precursors to Ce(IV) complexes can be followed by the appearance of the characteristic Ce(IV) LMCT bands. researchgate.netmdpi.com
While UV-Vis provides electronic information, other spectroscopic methods offer structural insights. Infrared (IR) and Raman spectroscopy can identify functional groups within the ligands and may detect changes upon coordination to the cerium center or upon formation of an adduct. For a Ce-MMD complex, FTIR and FT-Raman were used to confirm the coordination environment, noting the disappearance of O-H signals and changes in N-O stretching and CH₂ bending modes upon complexation. mdpi.comnih.gov The combination of these spectroscopic methods provides a comprehensive picture of the structure and electronic properties of cerium species in dichloromethane.
Table 4: UV-Vis Spectroscopic Data for Cerium Complexes in Dichloromethane (CH₂Cl₂)
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Comments | Reference |
| Ce(IV) Schiff-Base Complex | 510 (sh), 400, 365 (sh), 283, 265 (sh) | 9.2 x 10³, 44.2 x 10³, 40.3 x 10³, 61.9 x 10³, 58.6 x 10³ | Intense LMCT bands characteristic of Ce(IV) | acs.org |
| Gd(III) Schiff-Base Complex | 460 (sh), 430 (sh), 415, 305 (sh), 263 | 27.1 x 10³, 48.8 x 10³, 50.7 x 10³, 30.4 x 10³, 43.2 x 10³ | For comparison to Ce(IV) analogue | acs.org |
| Ce(2-tBuNO-py)₄ | - | - | Contributes to a wide range of observed redox potentials | rsc.org |
| Ce(IV) Guanidinate-Amide Complexes | 503 to 785 (in THF) | - | Redshift with increasing guanidinate ligands | rsc.orgrsc.org |
Influence of Dichloromethane As a Solvent on Reaction Mechanism and Selectivity
Solvophobic and Solvation Effects on Reaction Pathways
The course of a chemical reaction is profoundly influenced by the solvent in which it is conducted. These influences can be broadly categorized as solvation and solvophobic effects. Solvation refers to the stabilization of reactants, transition states, and products through direct interaction with solvent molecules. frontiersin.org Solvophobic effects, conversely, relate to the tendency of a solvent to repel certain molecules or parts of molecules, driving them to aggregate or react. rsc.org In cerium-mediated reactions, dichloromethane's specific properties lead to distinct effects on reaction pathways.
Dichloromethane (B109758) is one of the most common solvents, alongside acetonitrile (B52724) and methanol (B129727), for oxidation reactions involving cerium(IV) reagents like ammonium (B1175870) hexanitratocerate(IV) (CAN). kuleuven.be Its utility is particularly noted in reactions with non-polar substrates, where more polar solvents might be unsuitable. kuleuven.be The stability of cerium complexes themselves is highly dependent on the solvent. For instance, certain cerium(IV) nitrate (B79036) complexes with bidentate phosphine (B1218219) oxides have been shown to be stable in dichloromethane, whereas they may decompose in other solvents like acetonitrile. researchgate.net This stability is a direct consequence of the specific solvation of the cerium complex by dichloromethane molecules, which can prevent decomposition pathways available in other media.
The solvent can also dictate the behavior of reactive intermediates. In the cerium(IV)-mediated oxidation of β-dicarbonyl compounds, the reaction pathway and the fate of the resulting radical cation intermediates are highly solvent-dependent. acs.org The choice between dichloromethane, acetonitrile, and methanol can alter the products formed, highlighting the solvent's role in controlling the reaction mechanism. acs.org
Furthermore, the kinetics of the cerium redox couple (Ce³⁺/Ce⁴⁺) are significantly affected by the solvent medium. The interaction of cerium ions with solvent molecules and any supporting electrolytes can shift the standard electrode potential of the redox reaction. soton.ac.uk This modulation of cerium's oxidative power is a critical solvation effect that can be harnessed to control reaction outcomes.
In some cases, dichloromethane's role transcends that of a simple solvent, participating directly in the reaction it facilitates. Research has shown that in certain cerium-mediated radical cascade reactions, dichloromethane can serve as both the solvent and a reagent for dichloromethylation. beilstein-journals.org This dual role underscores the profound influence the solvent can exert on the reaction pathway, directly incorporating into the final product structure.
Table 1: Solvent-Dependent Stability of Cerium(IV) Complexes
This table illustrates how the choice of solvent affects the stability of different cerium(IV) complexes as observed through spectroscopic methods.
| Cerium Complex | Solvent | Observation | Source |
|---|---|---|---|
| Ce(NO₃)₄L¹ | Dichloromethane (CD₂Cl₂) | Exists as a single, stable molecular species in solution. | researchgate.net |
| [Ce(NO₃)₃L³₂][NO₃] | Dichloromethane (CD₂Cl₂) | Decomposes on standing to Ce(III) species. | researchgate.net |
| [Ce(NO₃)₃L³₂][NO₃] | Acetonitrile (CD₃CN) | Decomposes on standing to Ce(III) species. | researchgate.net |
Stereochemical Outcomes in Cerium-Mediated Reactions in Dichloromethane
One of the most significant applications of cerium reagents in organic synthesis is the control of stereochemistry—the specific three-dimensional arrangement of atoms in a molecule. The Lewis acidic nature of cerium(III) salts, such as cerium(III) chloride (CeCl₃), allows them to coordinate with functional groups in a substrate, thereby directing the approach of a reagent to a specific face of the molecule. Dichloromethane provides a non-coordinating, aprotic environment that is often ideal for such directed reactions.
A key example is the Luche reduction, which traditionally uses cerium(III) chloride in methanol to achieve the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. nih.gov The principle relies on cerium's ability to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack. nih.gov While the classic solvent is methanol, the underlying principle of cerium-directed stereocontrol is applicable in other solvent systems.
The influence of cerium on stereoselectivity has been demonstrated in reductions where dichloromethane is the solvent. In the reduction of specific methylsulfenyl-containing ketones, the use of cerium(III) chloride as a directing agent dramatically alters the stereochemical outcome. nih.gov Without the cerium salt, the reduction might yield a mixture of diastereomers. However, in the presence of CeCl₃, a significant preference for the cis-diastereomers is observed. nih.gov This outcome is attributed to the ability of the cerium ion to form a chelate with both the ketone and the neighboring sulfide (B99878) group. This chelation creates a rigid, six-membered ring intermediate that sterically blocks one face of the molecule, forcing the reducing agent to attack from the opposite face, thus leading to the observed cis product. nih.gov
This directing effect highlights how the combination of a cerium salt and a relatively non-interactive solvent like dichloromethane allows the intrinsic stereochemical preferences of the cerium-substrate complex to dominate the reaction, leading to high levels of selectivity.
Table 2: Influence of Cerium(III) Chloride on Diastereoselectivity of Ketone Reduction
This table summarizes the conversion of ketone substrates to cis and trans diastereomeric alcohol products, demonstrating the directing effect of CeCl₃.
| Substrate Epimer | Reagent | Product | Diastereomer | Conversion (%) | Source |
|---|---|---|---|---|---|
| 7 | NaBH₄, CeCl₃ | 9 | trans | 8% | nih.gov |
| 10 | cis | 36% | nih.gov | ||
| 8 | NaBH₄, CeCl₃ | 11 | trans | 8% | nih.gov |
| 12 | cis | 48% | nih.gov |
Interfacial Phenomena and Multiphase Systems Involving Cerium and Dichloromethane
Extraction Processes of Cerium Species Utilizing Dichloromethane (B109758) as an Organic Phase
The separation of cerium from other elements, particularly other rare earths, is a significant process in hydrometallurgy and analytical chemistry. Liquid-liquid extraction, a method based on the differential solubility of compounds in two immiscible liquid phases, is commonly employed for this purpose. wikipedia.org Dichloromethane has been identified as a highly effective organic solvent in several systems for the selective extraction of cerium species. rsc.orgnirmauni.ac.in The efficiency of these extraction processes often relies on the oxidation state of cerium, with Ce(IV) being more readily extracted than Ce(III) by many organic systems. scirp.orgscirp.org
Research has demonstrated the successful application of dichloromethane in combination with various complexing agents to achieve quantitative extraction of cerium. One notable system involves the use of crown ethers. For instance, Cerium(III) can be quantitatively extracted from an aqueous solution at a pH between 6.0 and 8.0 using a 0.05 M solution of 15-crown-5 (B104581) in dichloromethane. rsc.orgrsc.org This process utilizes 0.01 M picric acid, with the picrate (B76445) anion acting as a counter-ion to form an extractable complex. rsc.orgrsc.org When comparing various organic solvents, including benzene (B151609), toluene (B28343), and chloroform (B151607), dichloromethane was determined to be the most suitable solvent for this particular extraction system. rsc.org
Another effective method involves the use of N-phenylbenzo-18-crown-6-hydroxamic acid as a chelating agent for the extraction of Cerium(IV). nirmauni.ac.innirmauni.ac.in In this system, Ce(IV) is selectively extracted into the dichloromethane phase at a pH of 9.5. The process is characterized by the formation of a red-colored complex in the organic phase. nirmauni.ac.innirmauni.ac.in This method allows for the effective separation of cerium from other elements like lanthanum, thorium, and uranium, which are present in materials such as monazite (B576339) sand. nirmauni.ac.in
Recent innovations include the development of stimuli-responsive ligand systems. A pH-swing approach using a specific ligand in a dichloromethane/water system has been shown to efficiently capture cerium. acs.org The extraction efficiency is highly dependent on the pH of the aqueous phase, with capture rates increasing significantly as the pH is raised from 3 to 8. acs.org
The following table summarizes key research findings on the extraction of cerium species using dichloromethane as the organic phase.
| Cerium Species | Extractant/Reagent | Aqueous Phase Conditions | Dichloromethane Phase Concentration | Key Findings |
| Ce(III) | 15-crown-5 / Picric Acid | pH 6.0 - 8.0; 0.01 M Picric Acid | 0.05 M 15-crown-5 | Quantitative extraction was achieved. Dichloromethane was found to be the most effective solvent compared to others like benzene and toluene. rsc.orgrsc.org |
| Ce(IV) | N-phenylbenzo-18-crown-6-hydroxamic acid | pH 9.5 (buffered solution) | Not specified | Forms a red-colored complex, allowing for separation from La(III), Th, and U. nirmauni.ac.innirmauni.ac.in |
| Ce(III) | CO2-responsive ligand (1) | pH swing from ~3 to 8 | Not specified | Extraction efficiency increases with pH, demonstrating a stimuli-responsive separation method. acs.org |
Microemulsion Systems with Cerium Catalysts in Dichloromethane-Containing Phases
Microemulsions are thermodynamically stable, isotropic dispersions of two immiscible liquids, such as oil and water, stabilized by an interfacial film of surfactant molecules. These systems can create nano-scale reactors and have been explored for the synthesis of various nanoparticles and for catalytic applications. csic.es While the use of microemulsions for synthesizing cerium oxide nanoparticles is well-documented, the organic phase in those systems is typically a non-halogenated hydrocarbon like n-heptane or cyclohexane. csic.esresearchgate.net
Research specifically detailing cerium catalysts within a dichloromethane-containing microemulsion is less common. However, related multiphase systems provide insight into the potential of such configurations. One area of application is in the development of smart coatings. Polystyrene microcapsules loaded with cerium nitrate (B79036), a corrosion inhibitor, have been prepared using a water-in-oil (W1/O) emulsion method where the oil phase consists of polystyrene dissolved in dichloromethane. mdpi.com In this process, an aqueous solution of the cerium salt is emulsified within the dichloromethane solution, which is then dispersed in a larger aqueous phase containing a stabilizer like polyvinyl alcohol (PVA). The dichloromethane is subsequently evaporated, leaving solid microcapsules containing the cerium inhibitor. mdpi.com While not a classic microemulsion, this represents a multiphase system where cerium species are dispersed within a dichloromethane phase to create functional materials.
Furthermore, two-phase oxidation reactions using cerium have been studied. The oxidation of some aromatic compounds can be carried out in a system consisting of dichloromethane and an aqueous phase containing cerium ammonium (B1175870) nitrate. ias.ac.in The use of a two-phase system can improve the selectivity of the reaction by controlling the location of reactants and intermediates. ias.ac.in This principle could be extended to microemulsion systems, where the vast interfacial area could enhance reaction rates for cerium-catalyzed processes. For example, cerium-catalyzed synthesis of monosubstituted allenes has been successfully performed in dichloromethane, demonstrating the compatibility of the solvent with cerium catalytic cycles. sciforum.net Incorporating such a catalytic system into a microemulsion could offer further advantages in terms of catalyst stability and product separation.
The table below outlines examples of multiphase systems involving cerium and dichloromethane that, while not all strictly microemulsions, are relevant to the topic.
| System Type | Cerium Compound | Dichloromethane Role | Application/Finding |
| Water-in-Oil Emulsion | Cerium(III) nitrate | Solvent for Polystyrene (Oil Phase) | Preparation of smart-coating microcapsules loaded with cerium corrosion inhibitor. mdpi.com |
| Liquid-Liquid Biphasic System | Cerium ammonium nitrate | Organic Phase | Used for the selective oxidation of aromatic compounds. ias.ac.in |
Emerging Research Directions and Prospects in Cerium Dichloromethane Chemistry
Design of Novel Cerium Complexes with Tailored Dichloromethane (B109758) Solubility
A critical aspect of utilizing cerium in dichloromethane-based systems is the ability to control the solubility of cerium complexes. Researchers are actively designing and synthesizing novel cerium complexes with ligands tailored to enhance their solubility and stability in this nonpolar, halogenated solvent.
A key strategy involves the use of sterically demanding and lipophilic ligands. For instance, formamidinate and β-diketonate ligands have shown considerable promise. The bulky organic groups on these ligands effectively shield the cerium ion, preventing aggregation and promoting dissolution in dichloromethane. ulisboa.ptrug.nl
Recent studies have explored the synthesis of cerium(III) and cerium(IV) formamidinate complexes. nih.govresearchgate.net For example, complexes such as [Ce(p-TolForm)₃] and [Ce(DFForm)₃(thf)₂] have been synthesized using protonolysis reactions. nih.gov The choice of substituents on the formamidine (B1211174) ligand, such as p-tolyl or difluorophenyl groups, directly influences the solubility and reactivity of the resulting cerium complex. nih.govresearchgate.net Similarly, the synthesis of a homoleptic cerium(IV) formamidinate complex, [Ce(p-TolForm)₄], highlights the ability to stabilize higher oxidation states of cerium in a non-aqueous environment through appropriate ligand design. nih.gov
Another successful approach involves the use of β-diketonate ligands. The synthesis of 1,3-dimesitylpropane-1,3-dione (HLMes) and 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one (HLCF₃) demonstrates the introduction of sterically hindered and fluorinated moieties to enhance solubility in solvents like dichloromethane. ulisboa.pt The resulting cerium complexes with these ligands are being investigated for their catalytic potential.
Furthermore, the synthesis of monopentamethylcyclopentadienyl-coordinated trinuclear rare-earth hepta-chloride clusters, such as [(Li(THF)(Et₂O))(Cp*RE)₃(μ-Cl)₄(μ₃-Cl)₂(μ₄-Cl)] (where RE can be Cerium), has yielded complexes with high solubility in common organic solvents including dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether (Et₂O). researchgate.net This high solubility is attributed to the mixed solvent system used during synthesis and the nature of the ligands. researchgate.net
The design of these novel complexes is not only about achieving solubility but also about fine-tuning the electronic and steric properties of the cerium center to enhance its reactivity in specific chemical transformations.
Table 1: Examples of Cerium Complexes with Dichloromethane Solubility
| Complex | Ligand Type | Key Feature for Solubility |
| [Ce(p-TolForm)₃] | Formamidinate | Sterically bulky p-tolyl groups |
| [Ce(DFForm)₃(thf)₂] | Formamidinate | Fluorinated aryl groups |
| Cerium complexes with HLMes | β-Diketone | Sterically hindered mesityl groups |
| Cerium complexes with HLCF₃ | β-Diketone | Fluorinated moieties |
| [(Li(THF)(Et₂O))(Cp*Ce)₃(μ-Cl)₄(μ₃-Cl)₂(μ₄-Cl)] | Cyclopentadienyl/Chloride | Mixed ligand system |
Exploration of Cerium-Dichloromethane Interactions in Advanced Materials Synthesis
The interaction between cerium precursors and dichloromethane as a solvent or co-solvent plays a crucial role in the synthesis of advanced materials, particularly metal-organic frameworks (MOFs). Dichloromethane can influence the crystallization process, morphology, and properties of the resulting materials.
Cerium-based MOFs are of significant interest due to the dual oxidation states of cerium (+3 and +4), which imparts unique redox properties suitable for catalytic applications. acs.org The synthesis of these materials often involves solvothermal methods where the choice of solvent is critical. acs.orgnih.govfrontiersin.org While N,N-dimethylformamide (DMF) is a common solvent, dichloromethane is sometimes used in the washing and purification stages, and its presence can affect the final material. chinesechemsoc.org
For example, in the synthesis of the Ce-based MOF [(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O, the choice of precursor and the presence of templating agents are key. acs.orgnih.gov Although the primary synthesis is in DMF, subsequent solvent exchange or washing steps with solvents like dichloromethane can alter the guest molecules within the pores, potentially influencing the material's surface area and catalytic activity.
Furthermore, solvent-assisted linker exchange (SALE) is a powerful technique for functionalizing MOFs that may be inaccessible through direct synthesis. rsc.org In this process, a pre-synthesized MOF is suspended in a solution containing a new linker, often in a solvent mixture that can include dichloromethane. This method has been used to introduce functional groups into Ce-UiO-66, enhancing its catalytic activity. rsc.org The interaction of the cerium MOF with the solvent system during SALE is critical for the efficiency of the linker exchange.
The synthesis of cerium-oxo clusters capped by ligands like acetylacetonate (B107027) also highlights the role of the solvent environment. acs.org While these syntheses are often carried out in alcoholic solvents, the dissolution and aggregation behavior of the resulting clusters in solvents like acetonitrile (B52724) and potentially dichloromethane are crucial for their application and further reactivity studies. acs.org
Table 2: Role of Dichloromethane in Cerium-Based Materials Synthesis
| Material | Synthesis Method | Role of Dichloromethane/Halogenated Solvent |
| [(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O (Ce-MOF) | Solvothermal | Potential use in washing/solvent exchange, affecting guest molecules. acs.orgnih.gov |
| Functionalized Ce-UiO-66 | Solvent-Assisted Linker Exchange (SALE) | Component of the solvent system for linker exchange. rsc.org |
| Cerium-oxo clusters | Solution-phase synthesis | Solvent for recrystallization and study of solution behavior. chinesechemsoc.orgacs.org |
Predictive Modeling and Machine Learning Approaches for Cerium Catalysis in Halogenated Solvents
The complexity of catalytic systems, especially those involving f-block elements like cerium in halogenated solvents, presents a significant challenge for traditional experimental optimization. Predictive modeling and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerate catalyst discovery, and gain deeper mechanistic insights.
Researchers are developing ML models to predict catalyst performance based on a variety of descriptors. chemistryviews.orgresearchgate.netumich.edu These models can take into account the properties of the cerium catalyst, the substrate, the solvent (such as dichloromethane), and the reaction conditions to predict outcomes like yield, selectivity, and reaction rates. acs.orgnih.govchemintelligence.com
One approach involves training neural networks on large datasets of known reactions to predict suitable reaction conditions, including the catalyst and solvent. acs.orgnih.govchemintelligence.comscribd.com For a given transformation, the model can suggest a ranked list of potential catalysts and solvents, significantly narrowing the experimental search space. These models can learn the subtle, non-linear relationships between the features of the reactants and the optimal reaction conditions. researchgate.netacs.orgnih.gov
Another powerful strategy is the use of computational chemistry, such as Density Functional Theory (DFT), to generate data for training ML models. nsf.govacs.org DFT calculations can provide detailed information about the electronic structure and energetics of catalytic intermediates and transition states. nsf.gov This data can then be used to train ML models to rapidly predict these properties for new, untested cerium complexes. This "surrogate model" approach combines the accuracy of quantum mechanical calculations with the speed of machine learning.
In the context of cerium catalysis in halogenated solvents, ML models can be used to:
Screen for optimal cerium precursors: By correlating the structural and electronic properties of different cerium complexes with their predicted catalytic activity.
Predict the effect of solvent: Understanding how the properties of dichloromethane, such as its polarity and ability to interact with the catalyst, influence the reaction outcome.
Identify key descriptors for catalytic performance: Determining which features of the catalyst and substrate are most important for achieving high activity and selectivity.
Guide the design of new catalysts: By suggesting modifications to the ligand structure of cerium complexes to improve their performance in halogenated solvents.
For example, recent work has demonstrated the use of ML to predict the performance of catalysts for the oxygen reduction reaction, showcasing the potential to discover human-interpretable models from a combination of simulated and experimental data. chemistryviews.org Similar approaches can be applied to cerium-catalyzed reactions in dichloromethane, accelerating the development of new and efficient catalytic processes.
Table 3: Applications of Predictive Modeling in Cerium Catalysis
| Application | Methodology | Potential Impact in Halogenated Solvents |
| Reaction Condition Prediction | Neural Networks trained on reaction databases. acs.orgnih.govchemintelligence.com | Rapidly identify promising cerium catalysts and co-solvents for reactions in dichloromethane. |
| Catalyst Screening | ML models trained on DFT-calculated properties. umich.eduacs.org | High-throughput screening of virtual libraries of cerium complexes for desired activity. |
| Mechanistic Insight | Analysis of ML model features and descriptors. researchgate.net | Uncover key catalyst-solvent interactions that govern reactivity and selectivity. |
| Rational Catalyst Design | Active learning cycles combining ML prediction and experiment. | Accelerate the design of next-generation cerium catalysts tailored for halogenated solvent systems. |
Q & A
Q. What experimental considerations are critical when selecting dichloromethane as a solvent for cerium-based reactions?
Dichloromethane (DCM) is widely used for its high solvation power and low boiling point (40°C), but its reactivity with cerium salts requires careful handling. For example, cerium(III) chloride dissolves in DCM but is sensitive to moisture and oxygen, necessitating anhydrous conditions and inert atmospheres (e.g., argon/glovebox) . Pre-drying DCM with molecular sieves and monitoring reaction progress via spectroscopic methods (e.g., UV-Vis or FTIR) is recommended to avoid hydrolysis or oxidation side reactions.
Q. How can researchers confirm the purity of dichloromethane for sensitive cerium-catalyzed reactions?
DCM purity is critical for reproducibility. Use HPLC-grade DCM (>99.9%) with stabilizers like amylene (50–150 ppm) to prevent peroxide formation. Analytical methods include:
Q. What safety protocols are essential for handling dichloromethane in cerium-related studies?
DCM is classified as a probable carcinogen (EPA IRIS) and requires:
- Ventilation : Use fume hoods with face velocity ≥0.5 m/s.
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to minimize environmental release .
Advanced Research Questions
Q. How can contradictory toxicity data for dichloromethane in preclinical studies be reconciled?
Discrepancies in hepatotoxicity or carcinogenicity (e.g., B6C3F1 mice vs. rat models) may arise from species-specific glutathione S-transferase (GST) activity. Researchers should:
Q. What advanced techniques characterize cerium-DCM interactions in coordination complexes?
For Ce-MOFs or cerium-ligand systems synthesized in DCM:
Q. How can researchers optimize cerium-based catalytic systems in DCM for environmental applications?
For Fenton-like Ce-MOF catalysts in pollutant degradation:
Q. What methodologies address conflicting data in cerium-DCM extraction efficiency studies?
Inconsistent extraction yields (e.g., plant metabolites) can result from:
- Partitioning variability : Adjust DCM polarity via gradient extraction (e.g., DCM:methanol ratios) .
- Matrix effects : Use internal standards (e.g., deuterated analogs) during LC-MS analysis .
Methodological Best Practices
Q. How to design robust controls for cerium-DCM experiments?
- Blank samples : Run DCM-only reactions to identify solvent-derived artifacts.
- Positive controls : Use cerium(IV) oxide (99.99% purity) as a reference for redox activity .
Q. What statistical approaches resolve variability in cerium-DCM reaction kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
